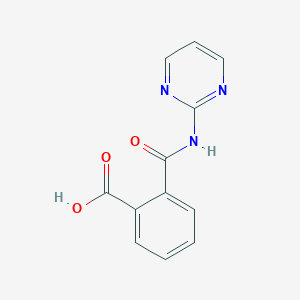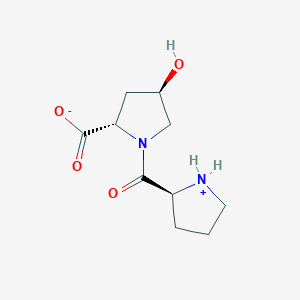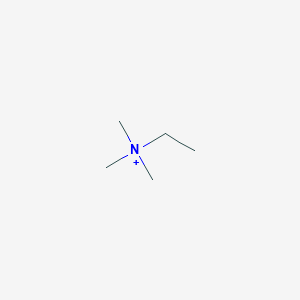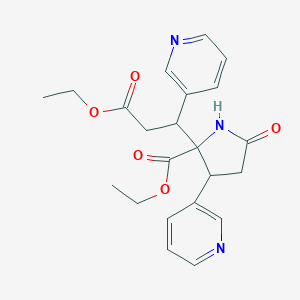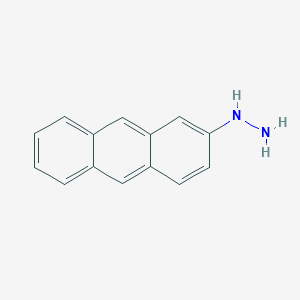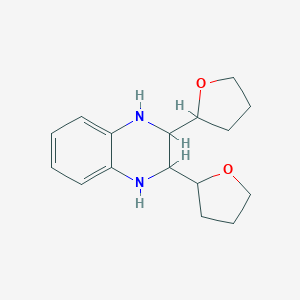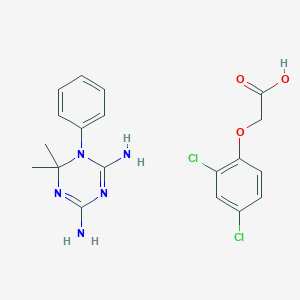
4-(1H-pyrazol-3-yl)pyridine
Overview
Description
4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of this compound were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .
Biochemical Pathways
Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of iron(III) chloride and polyvinylpyrrolidone as catalysts has been reported to accelerate the formation of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
4-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)pyridine
- 3-(1H-pyrazol-4-yl)pyridine
- 2-(1H-pyrazol-3-yl)pyridine
Comparison
4-(1H-pyrazol-3-yl)pyridine is unique due to the specific positioning of the pyrazole ring on the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different chemical and biological activities, making it a valuable target for research and development .
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRHATXLQPYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585916 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17784-60-0 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?
A: this compound, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.
Q2: Can you provide examples of metal complexes formed with this compound?
A2: this compound readily forms complexes with a range of transition metals. Some examples include:
- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is this compound. This complex exhibits a paddle-wheel-like structure [].
- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where this compound acts as a monodentate ligand, coordinating through its pyridine nitrogen [].
- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].
- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging this compound ligands connect cadmium centers to create a one-dimensional chain [].
Q3: What are the potential applications of this compound-based metal complexes?
A3: The diverse structural motifs achievable with this compound-based metal complexes make them attractive for various applications, including:
- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating this compound and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].
- Luminescent materials: Metallogels formed with this compound and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


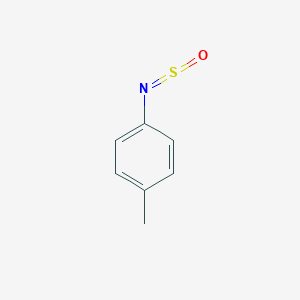
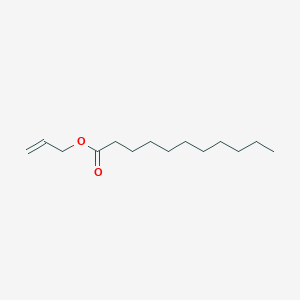
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
